molecular formula C13H19NO4 B3725861 methyl 4-(2-amino-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-4-oxobutanoate

methyl 4-(2-amino-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-4-oxobutanoate

Cat. No. B3725861
M. Wt: 253.29 g/mol
InChI Key: NFSHKRIFCNUDAE-YCDCODFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-amino-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-4-oxobutanoate, also known as MADOX, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of the naturally occurring compound 4-hydroxy-2-cyclohexen-1-one, and it has been synthesized through various methods. In

Mechanism of Action

The mechanism of action of methyl 4-(2-amino-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-4-oxobutanoate is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. This compound has been shown to react with various electrophiles, including aldehydes, ketones, and imines, through the formation of a Michael adduct. methyl 4-(2-amino-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-4-oxobutanoate has also been shown to react with α,β-unsaturated ketones through the formation of an enamine intermediate.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of methyl 4-(2-amino-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-4-oxobutanoate. However, studies have shown that this compound has low toxicity and is relatively stable under physiological conditions. methyl 4-(2-amino-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-4-oxobutanoate has also been shown to exhibit antioxidant activity, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 4-(2-amino-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-4-oxobutanoate is its versatility as a reagent in various chemical reactions. This compound has been shown to exhibit high selectivity and efficiency in the synthesis of various natural products and chiral compounds. However, one of the limitations of methyl 4-(2-amino-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-4-oxobutanoate is its relatively low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for research on methyl 4-(2-amino-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-4-oxobutanoate. One area of interest is the development of new synthetic methods for this compound, which may improve its efficiency and selectivity in various chemical reactions. Another area of interest is the exploration of methyl 4-(2-amino-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-4-oxobutanoate as a potential therapeutic agent, particularly for its antioxidant activity. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.

Scientific Research Applications

Methyl 4-(2-amino-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-4-oxobutanoate has been studied for its potential applications in scientific research, particularly in the field of organic chemistry. This compound has been used as a reagent in various chemical reactions, including the synthesis of heterocyclic compounds, as well as in the preparation of chiral ligands for asymmetric catalysis. methyl 4-(2-amino-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-4-oxobutanoate has also been used in the synthesis of various natural products, including pyrrolidines, pyrroles, and indolizidines.

properties

IUPAC Name

methyl (4Z)-4-hydroxy-4-(2-imino-4,4-dimethyl-6-oxocyclohexylidene)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-13(2)6-8(14)12(10(16)7-13)9(15)4-5-11(17)18-3/h14-15H,4-7H2,1-3H3/b12-9-,14-8?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSHKRIFCNUDAE-YCDCODFFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=N)C(=C(CCC(=O)OC)O)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=N)/C(=C(\CCC(=O)OC)/O)/C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-(2-amino-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-4-oxobutanoate
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methyl 4-(2-amino-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-4-oxobutanoate
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methyl 4-(2-amino-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-4-oxobutanoate
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methyl 4-(2-amino-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-4-oxobutanoate
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methyl 4-(2-amino-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-4-oxobutanoate
Reactant of Route 6
methyl 4-(2-amino-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-4-oxobutanoate

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